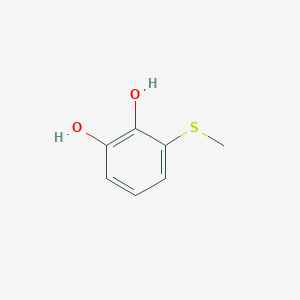

3-(Methylthio)catechol

Description

Structure

3D Structure

Properties

CAS No. |

103931-15-3 |

|---|---|

Molecular Formula |

C7H8O2S |

Molecular Weight |

156.2 g/mol |

IUPAC Name |

3-methylsulfanylbenzene-1,2-diol |

InChI |

InChI=1S/C7H8O2S/c1-10-6-4-2-3-5(8)7(6)9/h2-4,8-9H,1H3 |

InChI Key |

SKTUJGHAQHSAEC-UHFFFAOYSA-N |

SMILES |

CSC1=CC=CC(=C1O)O |

Canonical SMILES |

CSC1=CC=CC(=C1O)O |

Other CAS No. |

103931-15-3 |

Synonyms |

3-(methylthio)catechol 3-MTC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Methylthio Catechol

Classical and Established Synthetic Routes to 3-(Methylthio)catechol

The synthesis of this compound, a substituted catechol derivative, has traditionally been approached through methods that allow for precise control over the placement of the methylthio group on the catechol ring. These classical routes often involve the functionalization of pre-existing catechol structures or multi-step sequences involving the introduction and subsequent modification of a sulfur-containing group.

Regioselective Functionalization of Catechol Derivatives

Achieving regioselectivity—the control of where a functional group is placed on a molecule—is a key challenge in the synthesis of polysubstituted aromatic compounds like this compound. Classical methods often rely on the inherent directing effects of the hydroxyl groups on the catechol ring or the use of protecting groups to block certain positions and guide the incoming substituent to the desired location.

Approaches involving Thiolation and Subsequent Alkylation Reactions

A common and established strategy for synthesizing aryl thioethers involves a two-step process: thiolation followed by alkylation. In the context of this compound, this would involve first introducing a thiol (-SH) group at the 3-position of the catechol ring. This thiolated intermediate would then be treated with a methylating agent, such as methyl iodide, to form the final methylthio ether.

The Michael addition reaction, where thiols are added to ortho-benzoquinones (the oxidized form of catechols), is a frequently used method to create the initial carbon-sulfur bond. nih.govresearchgate.net Following the successful thiolation of the catechol ring, the resulting thiol can be readily converted to the methyl thioether through standard alkylation procedures.

Novel and Sustainable Synthetic Strategies for this compound

Catalytic Methods for Selective C-S Bond Formation

Transition-metal catalysis has become a powerful tool for forming carbon-sulfur (C-S) bonds. These methods often allow for the direct coupling of a sulfur source with the aromatic ring, bypassing the need for pre-functionalized starting materials. acsgcipr.org

One innovative one-pot method involves the use of iodine (I₂) as a catalyst and dimethyl sulfoxide (B87167) (DMSO) as the solvent, oxidant, and methylthio source. researchgate.netresearchgate.net This reaction transforms readily available cyclohexanones into methylthio-substituted catechols through a cascade of oxygenation, methylthiolation, and dehydrogenative aromatization. researchgate.netresearchgate.net This approach is notable for being transition-metal-free and utilizing economical reagents. researchgate.net The I₂/DMSO system is considered a green and mild catalytic system for forming C-heteroatom bonds. mdpi.com

Enzymatic catalysis also presents a sustainable route. Laccase, an oxidase enzyme, can catalyze the reaction between catechols and thiols using aerial oxygen as the oxidant, producing catechol thioethers under mild conditions with high yields. rsc.org Other enzymes, such as EgtB and OvoA, are known to catalyze oxidative C-S bond formation in the biosynthesis of natural products like ergothioneine (B1671048) and ovothiol, demonstrating nature's ability to perform this transformation efficiently. nih.gov

Table 1: Comparison of Catalytic Methods for C-S Bond Formation

| Catalytic System | Key Features | Substrates | Conditions | Ref |

| I₂/DMSO | Transition-metal-free; DMSO as solvent, oxidant, and methylthio source. | Cyclohexanones | One-pot reaction | researchgate.net, researchgate.net |

| Laccase Enzyme | Uses aerial oxygen as oxidant; mild reaction conditions. | Catechols, Thiols | Aqueous medium | rsc.org |

| Metal Catalysis (e.g., Pd, Cu) | Used for aryl halides/sulfonates that are not reactive enough for uncatalyzed substitution. | Aryl halides, Thiols | Requires base and specific ligands | acsgcipr.org |

Environmentally Benign and Green Chemistry Protocols

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. matanginicollege.ac.in For the synthesis of catechol derivatives, this includes using safer solvents like water, employing renewable starting materials, and avoiding toxic reagents. matanginicollege.ac.in

The vapor-phase O-methylation of catechol with methanol (B129727) over heterogeneous catalysts is an example of a greener alternative to traditional liquid-phase processes that use toxic methylating agents like dimethyl sulfate (B86663). mdpi.com While this produces guaiacol (B22219) (2-methoxyphenol), similar principles can be applied to develop greener syntheses for other catechol derivatives. mdpi.com

The use of biocatalysis, such as with laccase enzymes or engineered microorganisms, represents a significant step towards sustainable chemical production. wur.nlrsc.org These biological systems operate under ambient conditions and can offer high selectivity, avoiding the formation of unwanted byproducts. wur.nl For example, some microorganisms can specifically produce 3-substituted catechols from aromatic hydrocarbons, a feat that is difficult to achieve with traditional chemistry. wur.nl

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is dictated by its three functional groups: the two adjacent hydroxyl groups (the catechol moiety) and the methylthio group. These sites allow for a variety of chemical transformations and the synthesis of more complex derivatives.

The vicinal phenolic hydroxyl groups make catecholamines, including this compound, prone to oxidation. nih.gov This reactivity is central to their role in biological systems and also a key consideration in their chemical handling and derivatization. The hydroxyl groups can undergo typical phenol (B47542) reactions, such as O-methylation to form veratrole derivatives or conversion to esters and ethers. mdpi.com

Derivatization is a process where a compound is chemically modified to create a new compound with properties suitable for a specific analytical purpose, such as improving detection in chromatography. researchgate.net For catechols, derivatization of the hydroxyl groups is often performed to enhance ionization efficiency for mass spectrometry analysis. ddtjournal.com Reagents like propionic anhydride (B1165640) can be used to acylate the hydroxyl groups, increasing the stability and detectability of the molecule. nih.gov

The methylthio group can also be a site for chemical modification. For instance, the thioether can be oxidized to a methylsulfinyl or methylsulfonyl group using oxidizing agents. A reported method uses hydrogen peroxide with a scandium triflate (Sc(OTf)₃) catalyst for the chemoselective oxidation of methylthio-substituted catechols to the corresponding methylsulfinyl-substituted catechol in high yield. researchgate.net

Table 2: Selected Derivatization Reactions of Catechol-type Compounds

| Functional Group | Reagent | Product Type | Purpose | Ref |

| Hydroxyl (-OH) | Propionic Anhydride | Acyl Ester | Increased stability and sensitivity for LC-MS/MS analysis. | nih.gov |

| Hydroxyl (-OH) | Dansyl Chloride | Sulfonyl Ester | Enhanced ionization efficiency for mass spectrometry. | ddtjournal.com |

| Methylthio (-SCH₃) | Hydrogen Peroxide / Sc(OTf)₃ | Methylsulfinyl (-SOCH₃) | Synthesis of oxidized derivatives. | researchgate.net |

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The catechol nucleus, with its two electron-donating hydroxyl groups, is highly activated towards electrophilic aromatic substitution. The additional methylthio group, also an ortho-, para-director, further influences the regioselectivity of these reactions. The positions C-6 and to a lesser extent C-8 are the most susceptible to electrophilic attack.

Research has shown that the reaction of catechins, which share the catechol A-ring structure, with various electrophiles leads to substitution at the C-6 and C-8 positions. rsc.org The ratio of C-6 to C-8 substituted products can vary depending on the specific electrophile used. For instance, reactions with bromine or o-hydroxybenzyl alcohol on (+)-catechin favor substitution at the C-8 position, with a C-6 to C-8 product ratio of approximately 1:2-3. rsc.org In contrast, the reaction with p-hydroxybenzyl alcohol results in a ratio closer to 1:1.2. rsc.org

Direct electrophilic borylation of arenes, a reaction akin to Friedel-Crafts, can produce catechol boronic esters. rsc.org This method utilizes a strong Lewis base and B-chlorocatecholborane to generate a highly electrophilic borenium cation that subsequently reacts with the aromatic ring. rsc.org While specific studies on this compound are limited, the principles of electrophilic aromatic substitution on activated rings suggest that similar reactions would proceed, with the directing effects of the hydroxyl and methylthio groups controlling the position of substitution.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Catechins

| Electrophile | Substrate | Ratio of C-6:C-8 Products |

|---|---|---|

| Bromine | (+)-Catechin | 1 : 2–3 rsc.org |

| o-Hydroxybenzyl alcohol | (+)-Catechin | 1 : 2–3 rsc.org |

| p-Hydroxybenzyl alcohol | (+)-Catechin | 1 : 1.2 rsc.org |

Oxidation and Reduction Chemistry of the Catechol Moiety and Thioether Group

The catechol and thioether functionalities are both susceptible to oxidation and reduction, and their reactivity can be influenced by each other's presence.

The catechol moiety is readily oxidized to the corresponding o-quinone. This redox cycle is a key feature of catechol chemistry. In enzymatic systems, this compound interacts with catechol dioxygenases. It is a substrate for catechol 2,3-dioxygenase, being oxidized at about 30% of the rate of catechol itself, with the enzyme cleaving the ring between carbons 2 and 3. nih.gov However, it acts as a very poor substrate for catechol 1,2-dioxygenase (0.8% of the rate of catechol) but is a potent competitive inhibitor with a Ki of 0.6 μM. nih.gov The oxidation of catechols can also be influenced by the presence of other functional groups; for instance, some catechol thioethers exhibit a dual anti/pro-oxidant activity, which is related to the catechol/o-benzoquinone redox cycle. mdpi.com

The thioether group can be oxidized to a sulfoxide and then to a sulfone. A chemoselective method for the oxidation of methylthio-substituted catechols to methylsulfinyl-substituted catechols has been reported using hydrogen peroxide as the oxidant in the presence of scandium triflate (Sc(OTf)3), achieving a high yield of 98%. researchgate.net

Reduction reactions can also occur. For example, in other molecules containing aldehyde groups in addition to a methylthio group, the aldehyde can be reduced to an alcohol. While specific reduction studies on this compound are not detailed in the provided results, the general principles of catechol and thioether chemistry suggest that the catechol ring can be maintained under certain reducing conditions that target other functional groups.

Reactions at the Catechol Hydroxyl Groups (e.g., Etherification, Esterification)

The two hydroxyl groups of the catechol ring are nucleophilic and can readily undergo reactions such as etherification and esterification.

Etherification: The formation of ethers from the hydroxyl groups is a common transformation. For example, in a related compound, 3-methoxycatechol, one of the hydroxyl groups is methylated. nih.gov The synthesis of such ethers can sometimes be achieved with high chemoselectivity. For instance, using dimethyl carbonate (DMC) and a NaY faujasite catalyst at 150°C, mercaptophenols undergo selective S-methylation without affecting the hydroxyl groups. researchgate.net This suggests that under specific conditions, reactions can be directed away from the catechol hydroxyls.

Esterification: Esterification involves the reaction of the hydroxyl groups with a carboxylic acid or its derivative. byjus.com This process can be catalyzed by acids or enzymes. medcraveonline.com In compounds with multiple hydroxyl groups, such as quercetin, ester derivatives can be synthesized by reacting with anhydrides like acetic anhydride in the presence of a base like pyridine. medcraveonline.com The synthesis of carbamate (B1207046) esters is also possible, for example, by reacting a phenol with an isocyanate. ontosight.ai Boronic esters of catechols are also significant synthetic intermediates, often prepared through transesterification or by direct borylation of the catechol ring. rsc.org

Table 2: Examples of Reactions at Hydroxyl Groups of Catechol-related Compounds

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| Etherification | Dimethyl Carbonate / NaY Faujasite | Methyl ether | researchgate.net |

| Esterification | Carboxylic Acid / Acid Catalyst | Ester | byjus.com |

| Esterification | Acetic Anhydride / Pyridine | Acetate ester | medcraveonline.com |

| Carbamate Esterification | Methyl Isocyanate / Catalyst | Carbamate ester | ontosight.ai |

Spectroscopic and Structural Elucidation Techniques Applied to 3 Methylthio Catechol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Proton and Carbon Assignments

To fully assign the proton (¹H) and carbon (¹³C) signals of 3-(Methylthio)catechol, a series of one- and two-dimensional NMR experiments would be essential.

¹H NMR: This would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For this compound, one would expect signals for the three aromatic protons, the methylthio group protons, and the two hydroxyl protons.

¹³C NMR: This experiment would identify all the unique carbon atoms in the molecule, including the six aromatic carbons and the methyl carbon.

COSY (Correlation Spectroscopy): This 2D technique establishes correlations between protons that are coupled to each other, typically separated by two or three bonds. It would be used to identify which aromatic protons are adjacent on the catechol ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. mzcloud.org It is a highly sensitive method to definitively link each proton to the carbon it is attached to. mzcloud.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. mzcloud.orgmsu.edu It is crucial for piecing together the molecular skeleton, for instance, by correlating the methyl protons of the thioether group to the carbon atom on the aromatic ring to which the sulfur is attached. msu.edu

A hypothetical data table for the NMR assignments of this compound, based on general chemical shift principles, would be structured as follows:

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (from ¹H to ¹³C) |

| 1-OH | hypothetical value | - | C1, C2 |

| 2-OH | hypothetical value | - | C1, C2 |

| 3 | - | hypothetical value | - |

| 4 | hypothetical value | hypothetical value | C2, C6 |

| 5 | hypothetical value | hypothetical value | C1, C3 |

| 6 | hypothetical value | hypothetical value | C2, C4 |

| S-CH₃ | hypothetical value | hypothetical value | C3 |

Note: This table is for illustrative purposes only, as specific experimental data for this compound is not available in the reviewed literature.

Solid-State NMR Investigations of this compound and its Complexes

Solid-state NMR (ssNMR) provides structural information on materials in their solid form, which can be crucial for understanding intermolecular interactions and packing in the crystalline state. mun.ca Studies on catechol and its derivatives have utilized ssNMR to investigate their binding to surfaces and their structure within complexes. mun.ca For this compound, ssNMR could elucidate details about hydrogen bonding involving the hydroxyl groups and the conformation of the methylthio group in the solid state.

Dynamic NMR Studies of Conformational Changes and Fluxional Processes

Dynamic NMR (DNMR) techniques are used to study molecules that undergo conformational changes at a rate that influences the NMR spectrum. For this compound, DNMR could be employed to study the rotation around the C-S bond and potential restricted rotation of the hydroxyl groups, especially at low temperatures. Such studies provide insight into the energy barriers of these processes.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for deducing its structure by analyzing its fragmentation patterns.

Ionization Techniques (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization)

Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules like catechols, typically generating protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. ESI would be the likely method of choice for analyzing this compound.

Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar, thermally stable compounds. APCI could also be used for this compound, potentially providing complementary information to ESI.

Tandem Mass Spectrometry (MS/MS) for Structural Identification and Isomer Differentiation

Tandem mass spectrometry (MS/MS) involves selecting a specific ion (a precursor ion) and fragmenting it to produce a spectrum of product ions. This fragmentation pattern is like a fingerprint for the molecule and is invaluable for confirming its structure and differentiating it from isomers. For this compound, MS/MS analysis would reveal characteristic losses, such as the loss of a methyl radical (•CH₃), a thioformaldehyde (B1214467) molecule (CH₂S), or carbon monoxide (CO) from the catechol ring. Analysis of these fragmentation pathways provides definitive structural information. While mass spectra for the related 3-methylcatechol (B131232) exist, a detailed fragmentation study for this compound is not documented.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the molecular vibrations of a compound. While specific experimental spectra for this compound are not widely published, a detailed analysis can be constructed based on the known characteristic frequencies of its constituent functional groups and by referencing computational studies on analogous molecules.

Functional Group Analysis:

The structure of this compound comprises a benzene (B151609) ring, two hydroxyl (-OH) groups, and a methylthio (-SCH₃) group. The expected vibrational modes for these functional groups are summarized below:

O-H Stretching: The hydroxyl groups give rise to a broad and intense absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. The broadness is a result of intermolecular hydrogen bonding. In a non-polar solvent or the gas phase, sharper, "free" O-H stretching bands may be observed.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The methyl group of the methylthio moiety will exhibit symmetric and asymmetric stretching vibrations, typically found in the 2850-3000 cm⁻¹ region. mdpi.com

C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically result in several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The stretching vibrations of the C-O bonds of the phenolic hydroxyl groups are expected to produce strong bands in the IR spectrum, generally in the range of 1200-1300 cm⁻¹.

C-S Stretching: The C-S stretching vibration is generally weak in the IR spectrum and is expected in the range of 600-800 cm⁻¹. In a related molecule, 4-methoxythioanisole (B167831), the C-S stretching mode is observed around 700 cm⁻¹. ijert.org

S-CH₃ Vibrations: The methyl group attached to the sulfur atom will have characteristic bending and rocking modes. For instance, the S-CH₃ rocking vibrations are assigned to a weak band at 972 cm⁻¹ in the IR spectrum of 4-methoxythioanisole. ijert.org

Molecular Vibrations and Theoretical Studies:

Density Functional Theory (DFT) calculations are invaluable for predicting the vibrational frequencies and assigning the observed bands in the IR and Raman spectra. sysu.edu.cn Studies on analogous molecules like thioanisole (B89551) and its derivatives provide insight into the expected vibrational modes of this compound. acs.orgaip.org For example, a DFT study on 4-methoxythioanisole provided detailed assignments for the vibrational modes, including those of the methylthio group. ijert.orgijert.org The table below presents a hypothetical assignment of the major vibrational modes for this compound based on known group frequencies and data from related compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Comments |

| O-H stretch | 3200-3600 | Strong, Broad | Weak | Broad due to hydrogen bonding |

| Aromatic C-H stretch | 3000-3100 | Medium | Medium-Strong | |

| Aliphatic C-H stretch | 2850-3000 | Medium | Medium-Strong | Asymmetric and symmetric stretches of -CH₃ |

| C=C stretch (aromatic) | 1450-1600 | Medium-Strong | Medium-Strong | Multiple bands expected |

| C-O stretch | 1200-1300 | Strong | Weak | |

| C-H in-plane bend | 1000-1200 | Medium | Medium | |

| C-S stretch | 600-800 | Weak-Medium | Medium | |

| S-CH₃ rock | ~970 | Weak | Weak | Based on 4-methoxythioanisole data ijert.org |

| Aromatic C-H out-of-plane bend | 700-900 | Strong | Weak | Position depends on substitution pattern |

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which are influenced by the presence of chromophores and auxochromes. The catechol ring in this compound acts as the primary chromophore, while the hydroxyl and methylthio groups serve as auxochromes, modifying the absorption characteristics.

Chromophore and Electronic Transitions:

The benzene ring is a well-known chromophore. In substituted benzenes, the electronic transitions are typically π → π* transitions. The presence of hydroxyl and methylthio groups, both containing lone pairs of electrons, introduces the possibility of n → π* transitions. The hydroxyl groups are strong auxochromes that cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The methylthio group is also known to act as an auxochrome.

The UV spectrum of catechol in a neutral aqueous solution typically shows absorption bands around 215 nm and 275 nm. For this compound, it is expected that the substitution will lead to shifts in these absorption bands. A study on thioanisole, a simpler related molecule, shows absorption maxima that can be influenced by the solvent and substitution. researchgate.net The interaction of the sulfur lone pair with the aromatic π-system can lead to charge transfer transitions.

Expected UV-Vis Spectral Features:

Based on the structure of this compound and data from related compounds, the following features are anticipated in its UV-Vis spectrum:

π → π Transitions:* Intense absorption bands are expected, likely shifted to longer wavelengths compared to benzene due to the combined effect of the hydroxyl and methylthio substituents.

n → π Transitions:* Weaker absorption bands may be observed at longer wavelengths, arising from the excitation of non-bonding electrons on the oxygen and sulfur atoms to anti-bonding π* orbitals.

Solvent Effects: The position of the absorption maxima can be influenced by the polarity of the solvent. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption bands.

The following table summarizes the expected electronic transitions for this compound.

| Transition Type | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) | Chromophore/Auxochrome |

| π → π | 210-230 and 260-290 | High (1,000-10,000 L mol⁻¹ cm⁻¹) | Benzene ring, -OH, -SCH₃ |

| n → π | > 290 | Low (< 1,000 L mol⁻¹ cm⁻¹) | -OH, -SCH₃ |

X-ray Crystallography for Solid-State Molecular Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While a specific crystal structure for this compound is not publicly available, analysis of the crystal structures of related substituted catechols provides significant insight into the likely solid-state conformation and intermolecular interactions. mdpi.comresearchgate.netmdpi.com

Molecular Structure and Conformation:

A crystal structure of this compound would reveal precise bond lengths, bond angles, and torsion angles. The planarity of the catechol ring and the orientation of the hydroxyl and methylthio substituents would be determined. In a study of a catechol thioether derivative, the substituent at the C3 position was found to be bent from the catechol ring plane. mdpi.com

Intermolecular Interactions:

The solid-state packing of this compound would be dominated by hydrogen bonding and other intermolecular forces. The two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, leading to the formation of an extensive hydrogen-bonding network. These interactions can involve neighboring molecules, forming chains, sheets, or more complex three-dimensional architectures.

In the crystal structure of a related catechol thioether, intramolecular hydrogen bonds were observed between a hydroxyl group and a nitrogen atom in the substituent. mdpi.com Intermolecular interactions, such as S---C contacts, have also been noted in the crystal packing of similar compounds. mdpi.com The methylthio group can participate in weaker C-H---S hydrogen bonds and van der Waals interactions, further influencing the crystal packing.

The table below summarizes the expected structural parameters and intermolecular interactions for this compound in the solid state, based on data from analogous compounds.

| Structural Feature | Expected Characteristics | Influencing Factors |

| Molecular Conformation | Planar catechol ring; specific orientation of -OH and -SCH₃ groups | Steric hindrance, intramolecular hydrogen bonding |

| Intramolecular H-bonds | Possible between adjacent -OH groups or with the -SCH₃ group | Geometry and electronic properties of substituents |

| Intermolecular H-bonds | Extensive network involving -OH groups (O-H---O) | Crystal packing, presence of other H-bond acceptors/donors |

| Other Interactions | van der Waals forces, possible C-H---S or S---π interactions | Shape of the molecule, presence of sulfur and aromatic ring |

| Crystal Packing | Formation of layers, chains, or 3D networks | Dominance of hydrogen bonding and other intermolecular forces |

Computational Chemistry and Theoretical Investigations of 3 Methylthio Catechol

Quantum Chemical Studies of Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to elucidating the electronic nature of 3-(Methylthio)catechol. These studies provide a detailed picture of how electrons are distributed within the molecule and how this distribution governs its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G**), are utilized to optimize the molecular geometry and to calculate the energies and shapes of its molecular orbitals. researchgate.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is primarily localized on the catechol ring and the sulfur atom, indicating that these are the most electron-rich regions and susceptible to electrophilic attack. The LUMO, on the other hand, is distributed over the aromatic ring, suggesting it can accept electrons in chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Table 1: Calculated Molecular Orbital Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.5 |

Note: These are representative values and can vary with the level of theory and basis set used.

The distribution of electron density in this compound is not uniform due to the presence of electronegative oxygen and sulfur atoms. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. researchgate.netnih.gov For this compound, the MEP map would show negative potential (typically colored red or yellow) around the oxygen atoms of the hydroxyl groups, indicating these are regions of high electron density and are prone to electrophilic attack. The hydrogen atoms of the hydroxyl groups would exhibit a positive potential (blue color), making them susceptible to nucleophilic attack. The sulfur atom, with its lone pairs of electrons, also contributes to the negative potential region. researchgate.net

Table 2: Global Reactivity Descriptors for this compound

| Descriptor | Formula | Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.65 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.15 eV |

Note: These values are calculated from the representative HOMO and LUMO energies in Table 1.

Conformational Analysis and Exploration of Potential Energy Surfaces

The presence of the flexible methylthio group allows for different spatial orientations, or conformations, of this compound. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the dihedral angles associated with the C-S bond and calculating the potential energy at each point to generate a potential energy surface (PES). researchgate.netnih.gov

For this compound, the primary conformational flexibility arises from the rotation around the C(ring)-S bond and the S-C(methyl) bond. The relative orientation of the methyl group with respect to the catechol ring and the orientation of the hydroxyl groups will determine the stability of the conformers. Intramolecular hydrogen bonding between one of the hydroxyl groups and the sulfur atom may play a role in stabilizing certain conformations. researchgate.net The most stable conformer is expected to have minimal steric hindrance and favorable electronic interactions.

Computational Modeling of Reaction Mechanisms and Transition States Involving this compound

Computational modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions involving this compound. A key reaction of catechols is their oxidation to quinones. nih.govnih.govresearchgate.net DFT calculations can be used to model this process, identifying the transition states and intermediates along the reaction pathway.

The oxidation of this compound can proceed through a series of proton-coupled electron transfer steps. chemrxiv.org Computational studies can map out the energy profile of this reaction, calculating the activation energies for each step. This allows for a detailed understanding of the reaction kinetics and the factors that influence the reaction rate. The presence of the methylthio group, an electron-donating group, is expected to facilitate the oxidation process by stabilizing the resulting cation radical intermediate.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties of this compound, which can then be compared with experimental spectra for validation of the theoretical model and aid in spectral assignment. nih.gov

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. nih.govyoutube.com The calculated shifts for the aromatic protons and carbons, the methyl protons and carbon, and the hydroxyl protons would be influenced by the electronic environment created by the hydroxyl and methylthio substituents.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the atomic positions. acs.org The calculated IR spectrum would show characteristic peaks for the O-H stretching of the hydroxyl groups, C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and C-S stretching of the thioether linkage.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. mdpi.com For this compound, the spectrum is expected to show π-π* transitions characteristic of the substituted benzene (B151609) ring.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Key Predicted Features |

|---|---|

| ¹H NMR | Aromatic protons: ~6.7-7.0 ppm; Methyl protons: ~2.4 ppm; Hydroxyl protons: ~5.0-6.0 ppm |

| ¹³C NMR | Aromatic carbons: ~110-150 ppm; Methyl carbon: ~15 ppm |

| IR | O-H stretch: ~3300-3500 cm⁻¹; Aromatic C-H stretch: ~3000-3100 cm⁻¹; Aromatic C=C stretch: ~1450-1600 cm⁻¹; C-S stretch: ~600-800 cm⁻¹ |

Note: These are estimated values based on typical ranges for similar compounds and can be refined with specific calculations.

Occurrence, Biogenesis, and Environmental Fate of 3 Methylthio Catechol in Academic Research Contexts

Natural Abundance and Isolation Methodologies from Biological and Environmental Matrices

Identification in Plants, Microorganisms, or Ecosystem Samples

3-(Methylthio)catechol is a catechol derivative that has been identified in various natural contexts, albeit not as a widely abundant compound. Its presence is often linked to the metabolic activities of microorganisms or as a constituent of certain natural products. For instance, research has pointed to its role in the flavor profile of various foods, such as asparagus, beans, beer, and certain cheeses. thegoodscentscompany.com In the context of microbial metabolism, some bacteria have been shown to produce this compound as an intermediate in the degradation of other compounds. nih.govwur.nl For example, Pseudomonas putida can oxidize 3-substituted catechols. nih.gov The compound has also been noted as a metabolite in studies involving the degradation of polyurethane, where resulting aromatic monomers are broken down into catecholic compounds. nih.gov Furthermore, soil microorganisms like Pseudomonas spp. are capable of transforming and degrading toxic catechols. academicjournals.org In a more specific example, the microorganism Sinomonas sp. no. 22, isolated from sesame garden soil, was found to metabolize sesamin (B1680957), a major lignan (B3055560) in sesame oil, into sesamin mono- and di-catechol. pnas.org

The following table summarizes the identification of this compound in various samples:

| Sample Type | Context of Identification |

| Food Products | Contributor to the characteristic flavor of items like asparagus, beans, and cheese. thegoodscentscompany.com |

| Microbial Cultures | Intermediate in the metabolic pathways of bacteria such as Pseudomonas putida. nih.govwur.nl |

| Environmental Samples | Degradation product of pollutants like polyurethane in soil. nih.gov |

| Plant-associated Microbes | Metabolite from the breakdown of sesamin by Sinomonas sp. pnas.org |

Analytical Challenges and Enrichment Strategies for Natural Product Isolation

The detection and isolation of this compound from complex biological and environmental matrices present several analytical challenges. Due to its typically low concentrations, sensitive analytical methods are required for its quantification. High-performance liquid chromatography (HPLC) coupled with various detectors, such as fluorescence or electrochemical detectors, is a commonly employed technique. nih.govmdpi.com Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, often requiring derivatization of the analyte to improve volatility and detection. cdc.govhelsinki.fi

Enrichment strategies are crucial for isolating sufficient quantities of this compound for structural elucidation and further study. Solid-phase extraction (SPE) is a widely used pre-concentration technique. For catecholic compounds, SPE cartridges with phenylboronate (B1261982) moieties can be used for selective extraction from complex mixtures like urine. nih.gov Other methods include liquid-liquid extraction to separate the compound from the sample matrix. cdc.gov The choice of extraction and enrichment method depends heavily on the nature of the sample matrix and the concentration of the target analyte.

The table below outlines common analytical methods and enrichment strategies:

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of catechol compounds in various samples. nih.govresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and confirmation of volatile and semi-volatile organic compounds. cdc.govhelsinki.fi |

| Solid-Phase Extraction (SPE) | Pre-concentration and purification of analytes from complex matrices. nih.gov |

| Liquid-Liquid Extraction | Separation of compounds based on their differential solubilities in two immiscible liquids. cdc.gov |

Biochemical Synthesis and Enzymatic Pathways Leading to this compound

Precursor Molecules and Proposed Biosynthetic Routes

The biosynthesis of this compound in biological systems is not as extensively documented as that of more common catechols. However, research suggests that it can be formed from the metabolism of various precursor molecules. One proposed route involves the enzymatic modification of other catechols. For instance, the introduction of a methylthio group onto a catechol ring is a key step. In some microorganisms, this can occur through the detoxification of certain xenobiotics. Another potential precursor is toluene, which can be converted to 3-methylcatechol (B131232) by Pseudomonas putida. wur.nl While not a direct synthesis of this compound, this demonstrates the microbial capacity to produce substituted catechols. Furthermore, the degradation of compounds like the herbicide diuron (B1670789) can lead to chlorinated aniline, which can then be oxidized to a chlorocatechol, highlighting a pathway for the formation of substituted catechols from environmental contaminants. epa.gov

Enzymatic Reactions Involved in its Formation or Transformation

Specific enzymes play a critical role in both the formation and transformation of this compound. Catechol dioxygenases are a key class of enzymes that catalyze the ring cleavage of catechols, a crucial step in their degradation. nih.govfrontiersin.org For example, catechol 2,3-dioxygenase from Pseudomonas putida can oxidize this compound. nih.gov Conversely, this compound can act as a competitive inhibitor of catechol 1,2-dioxygenase from the same organism. nih.gov

Another important enzyme is catechol-O-methyltransferase (COMT), which is involved in the methylation of catecholamines and other catechols. sigmaaldrich.com While direct evidence for its role in the synthesis of this compound is limited, it represents a plausible enzymatic mechanism for modifying the catechol ring. The enzyme SesA from Sinomonas sp. no. 22 catalyzes the transfer of a methylene (B1212753) group from sesamin to tetrahydrofolate, leading to the formation of catechol derivatives. pnas.org

The following table details enzymes involved with this compound:

| Enzyme | Role | Organism/Context |

| Catechol 2,3-dioxygenase | Oxidation and ring cleavage of this compound. nih.gov | Pseudomonas putida. nih.gov |

| Catechol 1,2-dioxygenase | Inhibited by this compound. nih.gov | Pseudomonas putida. nih.gov |

| SesA | Formation of catechol derivatives from sesamin. pnas.org | Sinomonas sp. no. 22. pnas.org |

| Catechol-O-methyltransferase (COMT) | Potential for methylation of catechol precursors. sigmaaldrich.com | General catechol metabolism. sigmaaldrich.com |

Degradation and Transformation Pathways in Environmental Systems

The fate of this compound in the environment is primarily governed by microbial degradation and photochemical reactions. pjoes.com Soil and water microorganisms, particularly bacteria like Pseudomonas species, are adept at breaking down catecholic compounds. academicjournals.org The degradation of catechols typically involves enzymatic ring cleavage by dioxygenases, leading to the formation of aliphatic acids that can then enter central metabolic pathways. frontiersin.orgigem.org The presence of a methylthio group can influence the rate and pathway of degradation.

Microbial Degradation Mechanisms and Metabolites

The microbial breakdown of aromatic compounds is a fundamental biogeochemical process. In the context of this compound, research has primarily focused on its interaction with specific bacterial enzymes, particularly dioxygenases, which are crucial for initiating the degradation of the aromatic ring.

Microorganisms, especially soil bacteria like those from the Pseudomonas and Nocardia genera, are known for their nutritional versatility and their ability to degrade a wide array of organic compounds, including catechols and their derivatives. copernicus.orgacademicjournals.orgpsu.edu The degradation of these compounds typically proceeds through central pathways that converge on a few key intermediates, which are then funneled into core metabolic cycles like the tricarboxylic acid (TCA) cycle. academicjournals.orgresearchgate.net For catechols, the critical step is the oxygenolytic cleavage of the aromatic ring, a reaction catalyzed by catechol dioxygenases. researchgate.net

There are two primary pathways for this ring fission:

Ortho-cleavage (or intradiol cleavage): The aromatic ring is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase. researchgate.net

Meta-cleavage (or extradiol cleavage): The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase. researchgate.netopenmicrobiologyjournal.com

Research findings indicate that this compound is a substrate for the meta-cleavage pathway. A pivotal study using enzymes from Pseudomonas putida demonstrated that catechol 2,3-dioxygenase actively oxidizes this compound. nih.govresearchgate.net The analysis confirmed that the enzymatic ring cleavage occurs between carbon 2 and carbon 3 of the catechol ring. nih.govresearchgate.net This is consistent with observations that the meta-cleavage pathway is often more effective for methylated aromatic compounds.

Conversely, the same study found that this compound is a very poor substrate for catechol 1,2-dioxygenase, exhibiting only 0.8% of the oxidation rate observed for catechol. nih.gov Furthermore, it acts as a potent competitive inhibitor of this enzyme, suggesting that the ortho-cleavage pathway is not a significant route for its degradation. nih.gov

The initial product of the meta-cleavage of this compound by catechol 2,3-dioxygenase is expected to be a yellow ring-fission product, characteristic of this pathway. openmicrobiologyjournal.com Based on the established mechanism for substituted catechols, the resulting metabolite would be 2-hydroxy-5-(methylthio)muconic semialdehyde . This compound is an unsaturated aliphatic acid that would subsequently undergo further enzymatic reactions. The general meta-cleavage pathway involves a hydrolase that cleaves the semialdehyde, followed by further enzymatic steps to eventually yield central metabolites like pyruvate (B1213749) and acetaldehyde, which can enter the cell's primary metabolism. researchgate.net

The table below summarizes the enzymatic interactions of this compound with key dioxygenases from Pseudomonas putida, based on published research findings.

| Enzyme | Interaction with this compound | Relative Activity (% of Catechol) | Degradation Pathway | Reference |

| Catechol 2,3-dioxygenase | Substrate | ~30% | Meta-cleavage | nih.govresearchgate.net |

| Catechol 1,2-dioxygenase | Poor Substrate / Potent Competitive Inhibitor | 0.8% | Ortho-cleavage (Inhibited) | nih.govresearchgate.net |

Photochemical and Chemical Degradation Routes under Environmental Conditions

Beyond microbial actions, the environmental fate of this compound is also governed by abiotic processes, including photochemical and chemical degradation. While specific studies exclusively on this compound are limited, its chemical structure—a catechol ring with a methylthio substituent—allows for informed predictions about its reactivity under typical environmental conditions.

Phenolic compounds, in general, are known to be susceptible to oxidation and microbial degradation, leading to relatively short environmental half-lives. gov.bc.ca For catechols, this reactivity is heightened due to the presence of two electron-donating hydroxyl groups on the aromatic ring.

Photochemical Degradation: Photodegradation, or photolysis, is a major abiotic process for many aromatic pollutants in aquatic and atmospheric environments. This can occur through two main routes:

Direct Photolysis: The compound itself absorbs solar radiation, leading to its decomposition.

Indirect Photolysis: The degradation is driven by reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃•), and singlet oxygen. copernicus.org

For catechols, indirect photolysis is a significant degradation pathway. Catechols are highly reactive towards atmospheric oxidants like nitrate radicals. uky.edu The presence of the electron-rich aromatic system makes this compound a likely target for oxidation by hydroxyl radicals, which are ubiquitous in sunlit natural waters and the atmosphere. This process would involve the addition of •OH to the aromatic ring, initiating a cascade of reactions that can lead to ring cleavage and mineralization.

Chemical Degradation: The chemical degradation of this compound in the environment is primarily an oxidative process. The catechol moiety is easily oxidized to form a semiquinone radical, and subsequently, an o-quinone. This oxidation can be mediated by metal ions, such as Cu(II), which can be a significant factor in its transformation and potential toxicity. oup.com

The methylthio (-SCH₃) group introduces another reactive site to the molecule. In sulfur-containing aromatic compounds, the sulfur atom can be susceptible to oxidation, potentially forming a sulfoxide (B87167) and then a sulfone. mdpi.com This oxidation could occur in parallel with or subsequent to the reactions involving the catechol ring. Therefore, potential chemical degradation pathways for this compound under environmental conditions could include:

Oxidation of the hydroxyl groups to form a quinone.

Oxidative attack on the aromatic ring by reactive species like •OH, leading to hydroxylation and eventual ring-opening.

Oxidation of the sulfur atom to form 3-(methylsulfinyl)catechol and subsequently 3-(methylsulfonyl)catechol.

The table below outlines the plausible abiotic degradation routes for this compound based on the known reactivity of its functional groups.

| Degradation Type | Process | Potential Reactants | Likely Transformation |

| Photochemical | Indirect Photolysis | Hydroxyl Radicals (•OH), Nitrate Radicals (NO₃•) | Ring hydroxylation and cleavage |

| Chemical | Oxidation | Metal ions (e.g., Cu²⁺), Molecular Oxygen, Other Oxidants | Formation of semiquinone/quinone species |

| Chemical | Oxidation | Environmental Oxidants | Oxidation of the sulfur atom to sulfoxide/sulfone |

Applications of 3 Methylthio Catechol As a Chemical Synthon and Precursor in Advanced Synthesis

Building Block for Complex Organic Molecules

The distinct reactive sites on 3-(Methylthio)catechol allow for its use in the synthesis of a wide array of complex organic structures.

The catechol and thioether functionalities are foundational in the synthesis of various heterocyclic compounds. Research has demonstrated that catechol thioethers can be used to construct polyfunctional molecules with significant biological and pharmacological activity. mdpi.com For instance, novel catechol thioethers with heterocyclic substituents such as thiazole, thiazoline, and benzothiazole (B30560) have been synthesized. mdpi.comresearchgate.net These syntheses often involve the reaction of a catechol derivative with functionalized thiols. researchgate.net The resulting molecules, which combine the catechol core with a sulfur-containing heterocycle, have shown potential as effective antioxidants. mdpi.comresearchgate.net

Furthermore, the Paal-Knorr cyclization reaction provides a pathway to convert 1,4-diketones into furans, pyrroles, and thiophenes. A related strategy starting from diketones derived from precursors analogous to this compound can produce 3-methylthio-substituted heterocycles, demonstrating the utility of the methylthio group as a key substituent in the formation of these rings.

Polycyclic aromatic hydrocarbons (PAHs) that include a sulfur atom, often in the form of a thiophene (B33073) ring, are of great interest for their applications in organic electronics as semiconductors. innovations-report.comsciencedaily.com The synthesis of these thiophene-fused PAHs can be achieved through various modern synthetic methods. innovations-report.comsciencedaily.comnih.gov

One effective strategy involves the palladium-catalyzed arylation of thiophene derivatives to construct phenanthro[9,10-b]thiophene (B185703) structures. nih.gov Another direct approach involves the reaction of an aromatic precursor with elemental sulfur to induce thienannulation (the formation of a thiophene ring). innovations-report.comsciencedaily.com Given its structure, this compound is a suitable precursor for such transformations. The catechol ring provides the aromatic backbone, while the methylthio group can serve as the sulfur source or as a directing group for cyclization reactions that build the extended polycyclic system. acs.org Electrophilic cyclization of precursors containing thioether linkages is another established method for creating fused aromatic systems containing sulfur.

Role in Polymer Chemistry and Material Science Research

The functional groups of this compound make it an attractive candidate for the development of advanced polymers and materials with specific, tailored properties.

Catechol-containing polymers have garnered significant attention, largely inspired by the remarkable adhesive properties of mussel foot proteins, which are rich in the catechol-containing amino acid 3,4-dihydroxyphenylalanine (DOPA). rsc.orgmdpi.commdpi.com These polymers are known for their ability to adhere to a wide variety of surfaces, even in wet conditions. google.com

The general approach involves the polymerization of functional monomers that bear a catechol group. rsc.orgrsc.org For instance, dopamine (B1211576) methacrylamide, a catechol derivative, can be copolymerized to create materials for antimicrobial coatings. mdpi.com The synthesis of such polymers often requires the hydroxyl groups of the catechol to be protected during polymerization and then deprotected to reveal the active functionality. google.com

By extension, this compound can serve as a functional monomer. Its incorporation into a polymer backbone would introduce both the adhesive and cross-linking capabilities of the catechol group and the specific properties of the methylthio moiety. The sulfur atom can provide a site for selective oxidation or coordination with metal ions, enabling the design of redox-active or metal-sequestering polymers. mdpi.com

Table 1: Examples of Functional Polymers from Catechol-Based Monomers

| Monomer | Polymer Type | Key Properties & Applications |

|---|---|---|

| Dopamine Methacrylamide (DMA) | Polyacrylamide Copolymer | Antimicrobial coatings, surface adhesion. mdpi.com |

| N-(3,4-dihydroxyphenyethyl) acrylamide (B121943) (DA) | Polyacrylamide Copolymer | Strong adhesion to glass and titanium surfaces. mdpi.com |

| 3,4-Dimethoxystyrene | Poly(catechol-styrene) | Strong wet and dry adhesion (after deprotection). google.com |

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org The choice of the organic linker is crucial in determining the framework's structure and properties. Catechol derivatives are excellent candidates for organic linkers due to the ability of the two hydroxyl groups to chelate strongly with metal centers. nih.govresearchgate.net This has led to the development of catechol-derived MOFs for applications in gas storage and chemical sensing. researchgate.net Notably, MOFs based on catechol-type ligands like hexahydroxytriphenylene (HHTP) can exhibit intrinsic electrical conductivity, a rare and valuable property for porous materials. nih.gov

The structure of this compound makes it a promising bifunctional linker for MOFs. The catechol end can bind to metal nodes to form the framework's primary structure, while the methylthio group can be directed into the pores. This non-coordinating functional group can then be used to tune the chemical environment within the pores, providing specific binding sites for guest molecules or serving as a site for post-synthetic modification.

In supramolecular chemistry, which relies on non-covalent interactions like hydrogen bonding and π–π stacking, catechols are also valuable building blocks. mdpi.com The hydroxyl groups can act as hydrogen bond donors, while the aromatic ring can participate in stacking interactions. The addition of a methylthio group provides another site for potential intermolecular interactions, enabling the design of complex, self-assembling systems.

Ligand Design and Coordination Chemistry Investigations

The ability of this compound to bind to metal ions makes it a subject of interest in ligand design and coordination chemistry, particularly in the context of bioinorganic chemistry and catalysis. mdpi.compsu.edu The catechol group is a classic "hard" bidentate ligand that binds strongly to a variety of metal ions, while the "soft" thioether sulfur atom can also coordinate to certain metals, allowing for versatile coordination modes. rsc.org

A significant example of its role in coordination chemistry is its interaction with iron-containing enzymes. A detailed study examined the reaction of this compound with catechol dioxygenases, which are enzymes that catalyze the cleavage of catechol rings. nih.gov The research found that while this compound is a poor substrate for catechol 1,2-dioxygenase, it acts as a potent competitive inhibitor of the enzyme. nih.gov This indicates that the molecule binds strongly to the active site, which contains an iron(III) center, thereby blocking the enzyme's normal function. This inhibitory effect highlights its strong coordination to the metal center.

Table 2: Interaction of this compound with Catechol Dioxygenases

| Enzyme | Observation | Kinetic Parameter | Reference |

|---|---|---|---|

| Catechol 2,3-dioxygenase | Acts as a substrate. | Oxidized at ~30% of the rate of catechol. | nih.gov |

| Catechol 1,2-dioxygenase | Acts as a potent competitive inhibitor. | Ki = 0.6 µM. | nih.gov |

This behavior demonstrates the potential of this compound and related thioether-catechol compounds as scaffolds for designing specific enzyme inhibitors or as ligands in model complexes that mimic the active sites of metalloenzymes. psu.eduresearchgate.net

Lack of Specific Research Data on this compound Impedes Article Generation

A thorough investigation into the scientific literature reveals a significant lack of specific research data concerning the chemical compound this compound, particularly in the context of its applications as a chemical synthon and precursor in advanced synthesis. While general information on catechol and thioether compounds is available, detailed studies focusing on the chelating properties of this compound with transition metals for catalyst development and the synthesis and characterization of its corresponding organometallic complexes are not present in the available resources.

The specific subsections requested were:

Synthesis and Characterization of Organometallic Complexes Incorporating this compound Ligands

Without dedicated research on this compound, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. Further empirical research is necessary to elucidate the coordination chemistry of this compound and its potential applications in catalysis before a comprehensive article on this topic can be written.

Advanced Analytical Methodologies for the Detection and Quantification of 3 Methylthio Catechol in Research Samples

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic techniques are fundamental to the analysis of 3-(Methylthio)catechol, providing the means to separate it from complex matrices and assess its purity. The choice of technique and detector is often dictated by the sample matrix, the required sensitivity, and the physicochemical properties of the compound.

Gas Chromatography (GC) Coupled with Various Detectors (e.g., FID, ECD)

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of polar compounds like this compound, derivatization is often required to increase volatility and improve chromatographic performance.

A Flame Ionization Detector (FID) is a common choice for GC analysis, offering robust and linear responses for organic compounds. It detects ions formed during the combustion of organic compounds in a hydrogen flame. researchgate.net The response is proportional to the number of carbon atoms, making it a valuable tool for quantification. researchgate.net

An Electron Capture Detector (ECD) offers high sensitivity for electrophilic compounds, such as those containing halogens. researchgate.net While this compound itself is not strongly electrophilic, derivatization with halogen-containing reagents can make it amenable to highly sensitive detection by ECD.

| Detector | Principle | Applicability for this compound |

| Flame Ionization Detector (FID) | Detects ions from the combustion of organic compounds in a hydrogen flame. researchgate.net | Suitable for quantification, especially after derivatization to enhance volatility. |

| Electron Capture Detector (ECD) | Measures the capture of electrons by electrophilic compounds. researchgate.net | Highly sensitive for halogenated derivatives of this compound. |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., UV, PDA, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of non-volatile or thermally labile compounds like this compound. sdu.edu.tr The separation is based on the compound's polarity and interaction with the stationary and mobile phases. ust.hk

UV-Visible (UV-Vis) and Photodiode Array (PDA) Detectors: These detectors are commonly used for the analysis of catechols. researchgate.net Catecholic structures exhibit characteristic UV absorbance, typically around 270-280 nm. rsc.org A PDA detector provides the added advantage of acquiring the entire UV-Vis spectrum of the eluting peak, which aids in peak identification and purity assessment. ust.hk

Fluorescence Detector: This detector offers high sensitivity and selectivity for compounds that fluoresce. ust.hk While native this compound may have limited fluorescence, derivatization with a fluorescent tag can significantly enhance detection limits. nih.gov This approach is particularly useful for trace analysis in complex biological or environmental samples.

| Detector | Principle | Applicability for this compound |

| UV-Visible (UV-Vis)/Photodiode Array (PDA) | Measures the absorbance of UV-Vis light by the analyte. ust.hk | Good for routine analysis and quantification due to the inherent UV absorbance of the catechol structure. rsc.org |

| Fluorescence | Detects the emission of light from a fluorescent analyte after excitation. ust.hk | Offers high sensitivity for trace analysis, often requiring derivatization with a fluorescent label. nih.gov |

Capillary Electrophoresis (CE) Applications for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their charge-to-mass ratio. sciex.comdiva-portal.org It offers advantages such as short analysis times, high resolution, and minimal sample and solvent consumption. diva-portal.org

For the analysis of this compound, Capillary Zone Electrophoresis (CZE), the most common mode of CE, can be employed. diva-portal.org The separation is governed by the electrophoretic mobility of the ionized catechol and the electroosmotic flow within the capillary. diva-portal.org Optimization of parameters such as buffer pH, concentration, and applied voltage is crucial for achieving the desired separation. sciex.comnih.gov The use of additives like cyclodextrins in the running buffer can enhance the separation of closely related compounds. nih.govnih.gov

Hyphenated Techniques for Comprehensive Profiling and Trace Analysis

Hyphenated techniques, which couple a separation method with a powerful detection system like a mass spectrometer, provide a comprehensive approach for the analysis of this compound. These methods offer both high-resolution separation and definitive identification and quantification.

GC-MS and LC-MS for Identification, Quantification, and Isotope Ratio Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and selective detection of a mass spectrometer. iik.ac.id After separation on the GC column, the analyte is ionized, and the resulting mass-to-charge ratio of the fragments is measured. researchgate.netijern.com This provides a unique "fingerprint" for the compound, allowing for unambiguous identification. researchgate.netphyschemres.org For catechol analysis, silylation is a common derivatization technique used prior to GC-MS to increase volatility. researchgate.netijern.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing a wide range of compounds, including those that are not amenable to GC. nih.govresearchgate.net The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection. uq.edu.au LC-MS/MS, or tandem mass spectrometry, further enhances selectivity and sensitivity by performing a second stage of mass analysis, which is particularly useful for quantifying low-level analytes in complex matrices. nih.govuq.edu.au

| Technique | Principle | Advantages for this compound Analysis |

| GC-MS | Separates volatile compounds by GC and identifies them based on their mass spectra. researchgate.netijern.com | Provides definitive identification through characteristic fragmentation patterns. Derivatization is often necessary. researchgate.net |

| LC-MS/MS | Separates compounds by HPLC and uses tandem mass spectrometry for highly selective and sensitive detection. nih.govuq.edu.au | Ideal for trace quantification in complex biological and environmental samples without the need for derivatization. uq.edu.au |

Integration with NMR or ICP-MS for Enhanced Structural or Elemental Information

Nuclear Magnetic Resonance (NMR) Spectroscopy can be coupled with separation techniques to provide detailed structural information. ipb.ptrsc.org While direct hyphenation of LC-NMR is possible, it is more common to collect fractions from an HPLC separation and then analyze them by NMR. rsc.org ¹H NMR and ¹³C NMR spectroscopy can provide unambiguous structural elucidation of this compound and its metabolites. physchemres.orgresearchgate.net

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for elemental analysis. analytik-jena.comresearchgate.net When hyphenated with a separation technique like HPLC (HPLC-ICP-MS), it can be used for the speciation of elements. In the context of this compound, this could be relevant for studies involving metal-catalyzed reactions or for tracing the fate of sulfur in biological or environmental systems. ICP-MS can detect elements at very low concentrations, making it a powerful tool for trace elemental analysis. analytik-jena.comspectroscopyonline.com

Electrochemical Detection and Sensing Methodologies for In Situ Analysis

In situ analysis of this compound is crucial for understanding its dynamic roles in real-time biological or environmental processes. Electrochemical methods offer significant advantages for this purpose, including high sensitivity, rapid response, cost-effectiveness, and the potential for miniaturization. nih.govazonano.com The principle behind the electrochemical detection of catechol derivatives lies in their electroactive nature, allowing them to be oxidized or reduced at an electrode surface. nih.gov

The development of electrochemical sensors for catechols often involves the modification of electrode surfaces to enhance selectivity and sensitivity, a strategy directly applicable to this compound. researchgate.net These modifications aim to lower the overpotential required for the electrochemical reaction and to prevent fouling of the electrode surface.

Commonly Employed Electrochemical Sensors:

Modified Carbon Paste Electrodes (CPEs): CPEs are widely used due to their low cost, ease of fabrication, and renewable surface. They can be modified with various materials to improve their performance. For instance, anthraquinone-modified CPEs have shown remarkable sensitivity in detecting catechol, a principle that can be extended to its thioether derivatives. scirp.org Similarly, titanium dioxide (TiO₂) nanoparticle-modified CPEs have demonstrated excellent sensitivity and selectivity for catechol detection. abechem.com

Nanomaterial-Based Sensors: The integration of nanomaterials into sensor design has revolutionized electrochemical detection. Carbon nanotubes (CNTs) are frequently used due to their exceptional conductivity, high surface area, and electrocatalytic properties. nih.gov Sensors like poly(riboflavin) modified carbon nanotube paste electrodes have shown very low detection limits for catechol. nih.gov Metal-organic frameworks (MOFs) are another class of nanomaterials used to construct sensors with high selectivity for catechol, which could be adapted for this compound analysis in complex samples like tea. azonano.com

Biosensors: For enhanced specificity, biosensors incorporating enzymes are employed. Tyrosinase, an enzyme that catalyzes the oxidation of phenols, is often immobilized on an electrode surface. rsc.org A tyrosinase-based biosensor using a carbon nanotube epoxy composite has shown a significant increase in signal response compared to traditional graphite-based biosensors, making it a promising approach for the specific detection of catechol derivatives. rsc.org

The performance of these sensors is typically evaluated using techniques like Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV), which offer high sensitivity for detecting low concentrations of the analyte. scirp.orgmdpi.com While specific performance data for this compound sensors is limited, the data for catechol provides a strong benchmark.

Table 1: Performance of Various Electrochemical Sensors for Catechol Detection

| Sensor Type | Analytical Technique | Linear Range (μM) | Detection Limit (μM) | Reference |

|---|---|---|---|---|

| Poly(riboflavin) Modified Carbon Nanotube Paste Electrode | DPV | 0.5 - 7.0 | 0.0039 | nih.gov |

| Anthraquinone Modified Carbon Paste Electrode | SWV | 6 - 80 | 0.2155 | scirp.orgscirp.org |

| Titanium Dioxide Nanoparticle Modified CPE | LSV | 0.2 - 1.6 | 0.21 | abechem.com |

| Tyrosinase-CNT Epoxy Biocomposite | Amperometry | 0.0 - 150 | 10 | rsc.org |

This table presents data for catechol, which serves as a reference for the expected performance for its derivative, this compound.

Optimized Sample Preparation Strategies for Diverse Research Matrices

The direct analysis of this compound in complex research samples, such as biological fluids (urine, blood) or environmental water, is often hindered by its low concentration and the presence of interfering substances. mdpi.com Therefore, robust sample preparation is a critical prerequisite to enrich the analyte and remove matrix components.

Several techniques, widely used for catecholamines and their metabolites, can be optimized for this compound extraction. mdpi.com

Liquid-Liquid Extraction (LLE): LLE is a conventional method based on the differential solubility of the analyte between an aqueous sample and an immiscible organic solvent. mdpi.com For catechol derivatives, which are often poorly extracted by common organic solvents, the addition of a salting-out agent like magnesium sulfate (B86663) (MgSO₄) can significantly enhance extraction efficiency from aqueous solutions and urine samples. ni.ac.rs While effective, traditional LLE can be time-consuming and require large volumes of potentially toxic organic solvents. mdpi.com

Solid-Phase Extraction (SPE): SPE is the most prevalently used technique for the separation and pre-concentration of catechol derivatives from various biological samples. mdpi.com This method involves passing the liquid sample through a solid sorbent material that retains the analyte. The interfering components are washed away, and the analyte of interest is then eluted with a small volume of a suitable solvent. This not only cleans up the sample but also concentrates the analyte, improving detection limits.

Microextraction Techniques: To overcome the drawbacks of conventional LLE, miniaturized versions have been developed. These include liquid-phase microextraction (LPME) and solid-phase microextraction (SPME). mdpi.com These methods require significantly smaller volumes of solvents and samples, making them more environmentally friendly and cost-effective. SPME, in particular, has been noted as a promising technique for sample preparation in environmental analysis. ni.ac.rs

Sample Preparation for Specific Matrices:

Urine Samples: For urine analysis, salting-out extraction has proven to be an effective model for optimizing the extraction of catechols. ni.ac.rs

Water Samples: For tap water analysis, developed sensors have been used to detect catechol with acceptable recovery rates, indicating that minimal sample preparation beyond filtration and buffering may be required for certain electrochemical methods. nih.gov

Tea Infusions: A simple infusion method using hot de-ionized water, followed by filtration and dilution in a buffer solution, has been successfully used to prepare tea samples for the electrochemical determination of catechol. scirp.orgscirp.org

The choice of sample preparation strategy depends on the specific research matrix, the required detection limit, and the subsequent analytical instrumentation.

Table 2: Common Sample Preparation Techniques for Catechol Derivatives

| Technique | Principle | Common Matrices | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases | Aqueous solutions, Urine | Simple, Effective with salting-out agents | Time-consuming, Requires large solvent volumes | mdpi.comni.ac.rs |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent | Biological fluids, Environmental water | High recovery, Good clean-up, Concentration of analyte | Can be costly, Requires method development | mdpi.com |

Future Research Directions and Unexplored Avenues in 3 Methylthio Catechol Chemistry

Emerging Synthetic Strategies and Sustainable Approaches for Industrial Scalability

Recent synthetic methodologies have explored novel routes to obtain catechol thioethers. One such method involves the reaction of 3,5-di-tert-butyl-6-methoxymethylcatechol with thiols under acidic conditions. mdpi.comnih.gov Another innovative approach is the iodine-mediated direct synthesis of methylthio-substituted catechols from cyclohexanones, where DMSO serves as the solvent, oxidant, and methylthio source. researchgate.netresearchgate.net These methods expand the toolkit for creating diverse catechol thioether derivatives. mdpi.com

For industrial-scale production, the development of sustainable and scalable synthetic routes is crucial. While some molecules are not viable for large-scale industrial preparation due to complex and low-yielding synthetic pathways, advancements in biocatalysis and novel chemical reactions offer hope. mun.ca The focus is on developing processes that are not only efficient but also environmentally benign. wur.nl

Development of Advanced Spectroscopic Applications for Real-Time Mechanistic Analysis

Advanced spectroscopic techniques are pivotal in elucidating the complex reaction mechanisms involving 3-(Methylthio)catechol. Techniques such as mass spectrometry (MS), infrared (IR) spectroscopy, Raman spectroscopy (RS), fluorescence spectroscopy (FS), and nuclear magnetic resonance (NMR) are increasingly used for real-time analysis. amr-insights.eu These methods provide detailed information about reaction intermediates and kinetics, which is essential for optimizing synthetic processes and understanding biochemical pathways. amr-insights.eumdpi.com

The effects of this compound on the visible and EPR spectra of enzymes like catechol 1,2-dioxygenase have been studied to understand its inhibitory actions. nih.gov Spectroscopic analysis has also been employed to confirm the structure of newly synthesized catechol thioether derivatives. mdpi.commdpi.com For instance, the structures of various synthesized compounds have been confirmed using IR, ¹H NMR, and ¹³C{¹H} NMR spectroscopy. mdpi.com

The integration of spectroscopic data with computational models can provide a more comprehensive understanding of reaction mechanisms at a molecular level. researchgate.net This synergy allows for the prediction and verification of reaction pathways, contributing to the rational design of new catalysts and synthetic strategies.

Deepening Mechanistic Understanding through Integrated Computational and Experimental Studies

The combination of computational and experimental approaches is a powerful strategy for gaining deeper insights into the chemistry of this compound. unibo.it Computational studies, such as Density Functional Theory (DFT), can be used to model reaction pathways, predict the stability of intermediates, and elucidate the electronic properties of molecules. mun.caresearchgate.net These theoretical predictions can then be validated through experimental work.

For example, DFT has been used to investigate the resonance delocalization effects on the reactivity of dithiafulvenyl (DTF) species, which are related to the broader class of sulfur-containing organic molecules. mun.ca In another study, computational analysis was used to confirm the geometric structures of polyphenolic compounds, including catechol derivatives, isolated from natural sources. researchgate.net

Such integrated studies are crucial for understanding the mechanisms of action of this compound in biological systems, such as its interaction with enzymes. nih.gov By combining experimental observations with theoretical calculations, researchers can build a more complete picture of the factors that govern the reactivity and function of this compound. This knowledge is invaluable for the development of new applications in medicine and materials science. unibo.it

Exploration of Novel Derivatizations and Chemical Transformations leading to new Chemical Entities